Tetraacetylethylenediamine

Descripción general

Descripción

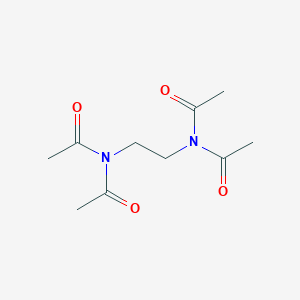

Tetraacetylethylenediamine is an organic compound with the chemical formula C₁₀H₁₆N₂O₄. It is a white crystalline solid commonly used as a bleach activator in laundry detergents and paper pulp. This compound is produced by the acetylation of ethylenediamine and plays a crucial role in enhancing the efficiency of bleaching agents at lower temperatures .

Métodos De Preparación

Tetraacetylethylenediamine is synthesized through a two-step process. In the first step, ethylenediamine reacts with acetic acid to form diacetylethylenediamine and water. This reaction occurs in the presence of a dehydrating agent, such as butyl acetate or ethyl acetate, and the water generated is distilled out. In the second step, diacetylethylenediamine reacts with acetic anhydride in the presence of a catalyst, such as concentrated sulfuric acid, to produce this compound .

Análisis De Reacciones Químicas

Perhydrolysis Reaction

TAED primarily undergoes a reaction known as perhydrolysis when exposed to alkaline peroxide sources, such as sodium perborate or sodium percarbonate. This reaction can be summarized as follows:

-

First Perhydrolysis :

-

Second Perhydrolysis :

Hydrolysis Reaction

In addition to perhydrolysis, TAED can also undergo hydrolysis, albeit less productively:

This pathway is considered unproductive as it does not contribute to the bleaching process and results in the formation of acetic acid instead of peracetic acid .

Kinetics of Reactions

The kinetics of TAED reactions have been studied extensively to understand how factors like pH and temperature influence the rates of hydrolysis and perhydrolysis.

Rate Constants

-

The rate constants for the perhydrolysis reactions are significantly influenced by pH levels, with optimal conditions typically around pH 10. Under these conditions, TAED can be converted to DAED in less than 15 minutes at temperatures around 30-60 °C .

-

A study found that the pseudo-first-order rate constant for TAED's degradation was approximately at pH 10 .

Effect of Temperature and pH

The following table summarizes the effect of temperature and pH on the conversion rates of TAED during perhydrolysis:

| Temperature (°C) | pH | Conversion Rate (%) |

|---|---|---|

| 23 | 10 | >99 |

| 40 | 10 | >99 |

| 60 | 10 | >99 |

This data illustrates that higher temperatures enhance the efficiency of TAED's conversion into active bleaching agents .

Biodegradability

Research indicates that both TAED and its degradation product DAED are biodegradable, with DAED exhibiting a half-life of less than nine days in aquatic environments . This biodegradability is crucial for minimizing environmental impact.

Toxicity Studies

Recent studies have evaluated the toxicity of disinfectants containing TAED, showing that it has relatively low toxicity levels for aquatic organisms when used in appropriate concentrations . The lethal concentration for medaka fish was found to be , indicating that while care should be taken in application, TAED does not pose significant risks at standard usage levels .

Aplicaciones Científicas De Investigación

Bleaching Activator in Detergents

TAED is predominantly used as a bleaching activator in household detergents. It facilitates the bleaching process at lower temperatures, making it suitable for energy-efficient washing practices. The activation occurs in the presence of hydrogen peroxide sources like sodium perborate or sodium percarbonate, leading to the formation of peracetic acid, which effectively bleaches stains.

-

Reaction Mechanism : In an alkaline medium, TAED undergoes perhydrolysis to yield diacetylethylenediamine (DAED) and peracetic acid:

- Efficiency : Studies indicate that TAED can achieve over 90% conversion to DAED within 15 minutes under typical washing conditions (30-60°C) .

Textile Bleaching

Research has shown that TAED can be effectively utilized in the textile industry to bleach fiber blends that are sensitive to damage from traditional high-temperature bleaching methods. This application not only preserves the integrity of delicate fabrics but also enhances overall fiber quality.

- Case Study : A study demonstrated that using TAED in conjunction with non-ionic surfactants significantly improved the whiteness index of bleached textile samples while maintaining fiber strength .

Comparative Data on TAED Applications

| Application Area | Key Benefits | Typical Conditions |

|---|---|---|

| Household Detergents | Low-temperature activation; energy-efficient | pH 10-11, 30-60°C |

| Textile Bleaching | Preserves delicate fibers; improved quality | Alkaline conditions |

| Paper Industry | Effective for pulp bleaching | Varies by pulp type |

Environmental Impact and Biodegradability

TAED exhibits favorable biodegradability characteristics, with studies indicating a half-life of less than 9 days in river water environments. This rapid degradation is crucial for minimizing environmental impact, particularly in aquatic systems where detergent residues are prevalent .

Mecanismo De Acción

The mechanism of action of tetraacetylethylenediamine involves its reaction with hydrogen peroxide to form peracetic acid. This reaction occurs through a process called perhydrolysis, where this compound reacts with alkaline peroxide to release peracetic acid. Peracetic acid is a potent oxidizing agent that enhances the bleaching efficiency of detergents at lower temperatures . The molecular targets and pathways involved in this process include the activation of hydrogen peroxide and the formation of peracetic acid .

Comparación Con Compuestos Similares

Tetraacetylethylenediamine is often compared with other bleach activators, such as sodium perborate and sodium percarbonate. Unlike these compounds, this compound is more efficient at lower temperatures, making it a preferred choice in modern laundry detergents. Similar compounds include diacetylethylenediamine and triacetylethylenediamine, which are intermediates in the perhydrolysis process of this compound .

This compound stands out due to its ability to enhance bleaching efficiency at lower temperatures and its wide range of applications in various fields.

Actividad Biológica

Tetraacetylethylenediamine (TAED) is a compound widely recognized for its role as a bleaching agent and its antimicrobial properties. This article delves into the biological activity of TAED, focusing on its mechanisms, biokinetics, and efficacy in various applications, particularly in antimicrobial contexts.

Overview of this compound

TAED is an organic compound derived from ethylenediamine through acetylation. It is primarily used in conjunction with sodium percarbonate to generate peracetic acid, which exhibits significant antimicrobial activity. TAED itself is stable, non-toxic, and non-mutagenic, making it suitable for use in various cleaning and disinfection products.

Biokinetic Properties

Research indicates that TAED is rapidly absorbed in the gastrointestinal tract and metabolized primarily through diacetylation to form triacetylethylenediamine (TriAED) and diacetylethylenediamine (DAED). These metabolites are excreted via urine, demonstrating a swift biokinetic profile. In a study involving rats, no adverse effects were observed from repeated oral or dermal dosing at levels up to 90 mg/kg body weight per day, indicating a favorable safety profile for TAED .

Table 1: Biokinetic Data of TAED

| Parameter | Value |

|---|---|

| Absorption | Rapid from intestine |

| Metabolites | TriAED, DAED |

| Excretion | Urinary |

| No Observed Adverse Effect Level (NOAEL) | 90 mg/kg BW/d |

Antimicrobial Activity

The antimicrobial efficacy of TAED has been extensively studied, particularly in combination with sodium perborate. This combination has been shown to be effective against various pathogens, including Enterococcus faecalis. A comparative study revealed that TAED-sodium perborate (TAED-SP) exhibited superior antibacterial activity compared to lower concentrations of sodium hypochlorite (NaOCl), with similar efficacy to 5% NaOCl .

Table 2: Antimicrobial Efficacy Comparison

| Agent | Inhibition Zone Diameter (mm) |

|---|---|

| TAED-SP (5%) | Greater than 2.5% NaOCl |

| NaOCl (2.5%) | Smaller than TAED-SP |

| NaOCl (5%) | Comparable to TAED-SP |

The antimicrobial action of TAED is primarily attributed to the generation of reactive oxygen species (ROS) upon hydrolysis to peracetic acid. This mechanism disrupts cellular functions in target microorganisms, leading to cell death. The dynamic equilibrium between hydrogen peroxide and peracetic acid enhances its biocidal properties, making it effective against bacteria, yeasts, and viruses .

Case Studies

- Disinfection in Dental Applications : A study highlighted the effectiveness of TAED-SP as an irrigant in endodontics, demonstrating its ability to control biofilms in dental unit water lines through the release of free radicals .

- Laundry Disinfection : In household and industrial contexts, products containing TAED have been evaluated for their ability to disinfect laundry effectively. The combination with sodium percarbonate allows for efficient bleaching at lower temperatures compared to traditional agents .

Safety and Toxicity

TAED has been assessed for potential toxicity across various studies. It was found not to be genotoxic or teratogenic. The only noted effect from high doses was reversible liver hypertrophy due to enzyme induction. Overall, the compound's safety profile supports its use in consumer products without significant health risks .

Propiedades

IUPAC Name |

N-acetyl-N-[2-(diacetylamino)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-7(13)11(8(2)14)5-6-12(9(3)15)10(4)16/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRWYDHXPHLNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCN(C(=O)C)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040752 | |

| Record name | Tetraacetylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid | |

| Record name | Acetamide, N,N'-1,2-ethanediylbis[N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraacetylethylenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10543-57-4 | |

| Record name | Tetraacetylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10543-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraacetylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010543574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N,N'-1,2-ethanediylbis[N-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraacetylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenebis[N-acetylacetamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAACETYLETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P411ED0N2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetraacetylethylenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149 - 150 °C | |

| Record name | Tetraacetylethylenediamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.